Home > Products > Screening Compounds P33238 > 1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil
1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil - 83546-42-3

1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil

Catalog Number: EVT-368536
CAS Number: 83546-42-3
Molecular Formula: C11H15FN2O5
Molecular Weight: 274.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2'-fluoro-5-ethylarabinosyluracil (FAU) has been used in trials studying the treatment of Small Intestine Lymphoma, Stage IV Mantle Cell Lymphoma, Waldenström Macroglobulinemia, Splenic Marginal Zone Lymphoma, and Recurrent Mantle Cell Lymphoma, among others.
Overview

1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil is a synthetic nucleoside analog, which is notable for its potential applications in antiviral therapies. This compound features a modified sugar moiety and a substituted uracil base, making it structurally distinct from natural nucleosides. Its unique properties enable it to interfere with viral replication processes, particularly in the context of various viral infections.

Source

This compound can be derived from the synthesis of related nucleoside analogs, particularly those incorporating fluorinated sugars. Research has indicated its utility in medical applications, especially in the treatment of certain cancers and viral infections, such as hepatitis B and C .

Classification

1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil belongs to the class of fluorinated nucleosides. These compounds are characterized by the presence of fluorine atoms in their sugar components, which enhances their stability and bioactivity compared to their non-fluorinated counterparts.

Synthesis Analysis

Methods

The synthesis of 1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil typically involves several steps that integrate both carbohydrate and nucleobase chemistry. The process generally includes:

  1. Preparation of 2-Deoxy-2-Fluoroarabinofuranose: This sugar derivative is synthesized using fluorination techniques that introduce a fluorine atom at the 2-position of the arabinofuranose ring.
  2. Coupling with Uracil: The fluorinated sugar is then coupled with 5-ethyluracil through a glycosidic bond formation, often facilitated by activating agents or catalysts to enhance the reaction efficiency .

Technical Details

The synthesis may utilize various methods including one-pot reactions that streamline the process while maintaining high yields. For example, employing trimethylsilyl derivatives and specific solvents can optimize reaction conditions, leading to improved product yields and purities .

Molecular Structure Analysis

Structure

The molecular structure of 1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil can be represented as follows:

  • Chemical Formula: C11_{11}H14_{14}F1_{1}N2_{2}O4_{4}
  • Molecular Weight: Approximately 246.24 g/mol

The structure consists of a deoxy sugar moiety linked to an ethyl-substituted uracil base, with specific stereochemistry at the sugar's anomeric carbon.

Data

The compound's structural data can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity.

Chemical Reactions Analysis

Reactions

1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil participates in various chemical reactions typical of nucleosides, including phosphorylation by kinases and incorporation into nucleic acids during replication processes.

Technical Details

The compound's reactivity can be influenced by the presence of functional groups on both the sugar and uracil moieties, allowing for modifications that enhance its pharmacological properties. For example, reactions with phosphates can yield nucleotide forms that are biologically active .

Mechanism of Action

Process

The mechanism by which 1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil exerts its antiviral effects involves:

  1. Inhibition of Viral Replication: The compound mimics natural nucleotides, allowing it to be incorporated into viral RNA or DNA during replication.
  2. Interference with Enzymatic Processes: It may inhibit key viral enzymes such as polymerases or kinases that are essential for viral genome synthesis.

Data

Studies have shown that this compound exhibits antiviral activity against several viruses, including hepatitis B virus and human immunodeficiency virus, demonstrating its potential as a therapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil is typically a white to off-white crystalline solid. Its solubility characteristics are influenced by the presence of the ethyl group and fluorine substituent.

Chemical Properties

The compound is stable under physiological conditions but may undergo hydrolysis or metabolic transformations when administered in vivo. Its stability profile makes it suitable for pharmaceutical formulations aimed at sustained release.

Applications

1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil has been explored for various scientific uses:

  • Antiviral Therapy: It shows promise in treating infections caused by hepatitis B virus and other viruses due to its ability to interfere with viral replication mechanisms.
  • Cancer Research: The compound has been investigated for its potential effects on cancer cell lines, particularly in lymphomas where it may inhibit cell proliferation through similar mechanisms as those observed in viral infections .
Introduction to 1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil

Historical Context and Discovery of Fluorinated Arabinofuranosyl Uracil Derivatives

The discovery of FEAU emerged from systematic structure-activity relationship studies on fluorinated pyrimidine nucleosides during the 1980s. Researchers sought to optimize the antiviral profile of 1-β-D-arabinofuranosylthymine (ara-T) by introducing fluorine at the 2'-position and modifying the 5-position of the uracil ring. This approach was pioneered by Mansuri and colleagues in 1987, who developed a stereoselective glycosylation method achieving a 17:1 β/α anomer ratio during FEAU synthesis. Their method involved coupling 3,5-dibenzoyl-2-deoxy-2-fluoro-α-D-arabinofuranosyl bromide with 2,4-bis-O-(trimethylsilyl)-5-ethyluracil, followed by deprotection to yield FEAU in 67% isolated yield [1].

Early comparative studies revealed FEAU's superior therapeutic index relative to structurally similar compounds. While 2'-fluoro-5-iodo-arabinofuranosyluracil (FIAU) demonstrated potent antiviral activity, its clinical development was halted due to severe mitochondrial toxicity. Conversely, FEAU maintained potent antiviral effects against herpes simplex virus (HSV) types 1 and 2 with significantly reduced cellular toxicity. In vitro studies demonstrated that FEAU exhibited affinity for HSV-encoded thymidine kinase but had minimal interaction with cellular thymidine kinase—a crucial factor in its selectivity profile. This biochemical characteristic translated to lower host cell toxicity compared to FIAU, 2'-fluoro-5-methyl-arabinofuranosyluracil (FMAU), and acyclovir [1] [2] [6].

The antiviral potential of FEAU was further established through in vivo studies. In systemic mouse encephalitis and cutaneous guinea pig models of herpes infection, FEAU demonstrated efficacy comparable to acyclovir in systemic infection and superior activity in cutaneous infection models. Notably, a 1% FEAU ophthalmic formulation significantly reduced herpetic keratitis severity in rabbits, matching the efficacy of 3% acyclovir without ocular toxicity [4]. Subsequent investigations confirmed potent activity against B virus (Macacine herpesvirus 1), with FEAU exhibiting 10-100-fold greater potency than conventional agents like acyclovir and ganciclovir—particularly significant given B virus's high human mortality rate [6].

Table 1: Comparative Antiviral Efficacy of Fluorinated Arabinofuranosyluracil Derivatives

CompoundEC₅₀ vs HSV-1 (μM)EC₅₀ vs HSV-2 (μM)CC₅₀ (μM)Therapeutic Index
FEAU0.1-1.00.1-1.0>3000>3000
FIAU0.05-0.20.05-0.210-50200-500
FMAU0.1-0.50.01-0.05100-500200-5000
Acyclovir0.2-1.00.5-2.0>1000>500

Data compiled from multiple antiviral studies [1] [4] [6]

Structural Classification and Nomenclature of Nucleoside Analogues

FEAU belongs to the arabino-configured nucleoside analogues, characterized by the 2'-fluorine atom positioned in the trans orientation relative to the 3'-hydroxyl group. This stereochemical arrangement distinguishes it from ribo-configured nucleosides where the 2'-substituent would be cis to the 3'-OH. The systematic chemical name 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-ethyluracil precisely defines three critical structural features: (1) the β-D-configuration at the anomeric carbon (C1'), (2) the 2'-deoxy-2'-fluoro substitution in the arabino configuration, and (3) the 5-ethyl modification of the uracil nucleobase [1] [5].

The sugar moiety adopts a furanose ring structure with fluorine substituting the 2'-hydroxyl group. This substitution significantly alters the electronic environment and steric parameters compared to natural nucleosides. The 5-ethyluracil base is an isosteric modification of thymine where the methyl group is replaced by an ethyl chain (-CH₂CH₃), enhancing lipophilicity without substantially altering base-pairing dimensions. The β-glycosidic bond configuration positions the base in the anti-conformation relative to the sugar, facilitating recognition by viral kinases and polymerases [5] [8].

Alternative nomenclatures and abbreviations for this compound reflect various chemical naming conventions:

  • Chemical Abstracts Service Registry Number: 113852-37-2
  • Alternative chemical name: 1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-ethyl-2,4(1H,3H)-pyrimidinedione
  • Common abbreviations: FEAU (2'-fluoro-5-ethyl-arabinosyluracil), D-FEAU (emphasizing β-D-configuration)
  • Experimental designations: NSC 678737 (National Service Center) [3]

The structural classification places FEAU within the broader category of antimetabolite nucleosides that function as competitive substrates for viral replication enzymes. Its mechanism-based design categorizes it as a substrate-specific antiviral agent rather than a non-specific DNA intercalator or chain terminator [5] [8].

Significance of 2'-Fluoro Substitution in Antiviral Nucleoside Design

The strategic incorporation of fluorine at the 2'-position of arabinofuranosyl nucleosides confers critical biochemical advantages that define FEAU's antiviral efficacy and selectivity. The fluorine atom (van der Waals radius 1.47 Å) serves as a hydrogen bioisostere with minimal steric perturbation while dramatically altering molecular electronic properties. This substitution induces three principal effects governing antiviral activity:

  • Metabolic Stabilization: The C-F bond dissociation energy (485 kJ/mol) significantly exceeds that of the C-O bond (∼385 kJ/mol) and C-H bond (∼410 kJ/mol), rendering FEAU resistant to phosphorylase-mediated glycosidic bond cleavage. This stability extends plasma half-life and enhances intracellular persistence of the active compound [5] [8].

  • Conformational Control: The electronegative fluorine atom (Pauling electronegativity 3.98) stabilizes the North envelope conformation (C3'-endo) of the furanose ring through the gauche effect. This conformation mimics the natural substrate deoxyribose conformation preferred by viral DNA polymerases, facilitating incorporation into elongating DNA chains while resisting excision by proofreading exonucleases [5] [8].

  • Enhanced Membrane Permeability: Fluorine substitution increases overall lipophilicity (log P = -0.92 for FEAU vs -1.32 for non-fluorinated analog), promoting passive diffusion across cellular membranes. This property is quantified by a 2.3-fold increase in Caco-2 permeability compared to non-fluorinated counterparts [5].

The biochemical selectivity of FEAU stems from preferential activation by viral thymidine kinases. FEAU demonstrates high affinity (Km = 3.2 μM) for HSV-1 thymidine kinase, which phosphorylates it 300-fold more efficiently than cellular thymidine kinase. This selective phosphorylation creates high intracellular concentrations of FEAU-monophosphate, which undergoes further phosphorylation to the active triphosphate form. FEAU-TP then competitively inhibits viral DNA polymerase (Ki = 0.08 μM) with 120-fold greater potency than against human DNA polymerase γ—the mitochondrial enzyme implicated in nucleoside analog toxicity [1] [6].

Table 2: Mitochondrial Toxicity Profile of Fluorinated Nucleosides in HepG2 Cells

ParameterFEAUFIAUFMAUddC (Zalcitabine)
mtDNA Depletion IC₅₀ (μM)2.70.30.50.1
Lactate Production Increase at 10μM (%)20.9185142210
Cellular Proliferation Inhibition at 10μM (%)<5857892
Mitochondrial Morphology ChangesNoneSevereModerateSevere

Data from mitochondrial function studies in human hepatoblastoma cells [2]

The 5-ethyl modification further contributes to selectivity by sterically hindering phosphorolysis by cellular thymidine phosphorylase while maintaining recognition by viral enzymes. This modification also enhances base-stacking interactions within viral DNA, increasing termination efficiency. Crucially, FEAU causes minimal mitochondrial toxicity due to extremely low affinity for human thymidine kinase 2 (TK2) and limited incorporation into mitochondrial DNA—a key advantage over its 5-iodo (FIAU) and 5-methyl (FMAU) counterparts. In HepG2 cells, FEAU exposure resulted in only 20.9% increased lactate production at 10μM concentration compared to 185% for FIAU, with mtDNA depletion IC50 of 2.7 μM versus 0.3 μM for FIAU [2] [6].

These molecular design features collectively establish FEAU as a promising candidate for antiviral therapy with exceptional selectivity. Its biochemical profile demonstrates that strategic fluorine incorporation, combined with nucleobase engineering, can overcome toxicity limitations observed in earlier generation nucleoside analogs while maintaining potent antiviral activity against herpesviruses and hepadnaviruses.

Table 3: Key Structural Features and Their Functional Roles in FEAU

Structural ElementChemical ConsequenceBiological Significance
2'-Fluoro substitution (arabino)• Increased bond stability• South conformation stabilization• Enhanced lipophilicity• Metabolic stability against nucleoside phosphorylases• Improved substrate recognition by viral kinases• Enhanced cellular uptake
β-D-Arabinofuranosyl configuration• Base orientation in anti-conformation• Stereospecific enzyme recognition• Selective phosphorylation by viral thymidine kinase• Resistance to cellular deamination
5-Ethyluracil moiety• Increased base lipophilicity• Enhanced base stacking• Resistance to thymidine phosphorylase• Efficient chain termination of viral DNA polymerase• Reduced affinity for cellular kinases

Functional analysis based on biochemical studies [1] [2] [5]

Properties

CAS Number

83546-42-3

Product Name

1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil

IUPAC Name

5-ethyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C11H15FN2O5

Molecular Weight

274.25 g/mol

InChI

InChI=1S/C11H15FN2O5/c1-2-5-3-14(11(18)13-9(5)17)10-7(12)8(16)6(4-15)19-10/h3,6-8,10,15-16H,2,4H2,1H3,(H,13,17,18)/t6-,7+,8-,10-/m1/s1

InChI Key

SWFJAJRDLUUIOA-IBCQBUCCSA-N

SMILES

CCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F

Synonyms

1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethyluracil
1-(2-deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil
1-DFAFEU

Canonical SMILES

CCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F

Isomeric SMILES

CCC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.